Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate
CAS No.:
Cat. No.: VC20136324
Molecular Formula: C12H12ClN3O2
Molecular Weight: 265.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClN3O2 |
|---|---|
| Molecular Weight | 265.69 g/mol |
| IUPAC Name | methyl 2-(6-chloropyridin-2-yl)-3-ethylimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H12ClN3O2/c1-3-16-9(12(17)18-2)7-14-11(16)8-5-4-6-10(13)15-8/h4-7H,3H2,1-2H3 |
| Standard InChI Key | RLCLOQKICVKABR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CN=C1C2=NC(=CC=C2)Cl)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate (molecular formula: , molecular weight: 265.69 g/mol) features a heterocyclic core comprising a pyridine ring substituted with a chlorine atom at the 6-position and an imidazole ring substituted with an ethyl group at the 1-position. The 5-position of the imidazole is esterified with a methyl group, imparting both lipophilic and electronic properties critical for bioactivity. The chloropyridine moiety contributes to π-π stacking interactions, while the ethyl group enhances solubility in organic solvents.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy confirm the compound’s structure. Key spectral features include:
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-NMR: A triplet at δ 1.29–1.30 ppm (3H, ) for the ethyl group’s terminal methyl, a quartet at δ 3.95–4.01 ppm (2H) for the ethyl’s methylene, and a singlet at δ 3.96 ppm (3H) for the ester’s methyl group .
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FTIR: Peaks at 2981 cm (C–H stretch), 1720 cm (ester C=O), and 1638 cm (imidazole C=N) .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Formation of Methyl Pyrrolidine-2-carboxylate: L-proline reacts with thionyl chloride in methanol to yield methyl pyrrolidine-2-carboxylate, a precursor for further functionalization .
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Sulfonation of Imidazole: 5-Chloro-1-ethyl-2-methylimidazole undergoes chlorosulfonation with chlorosulfonic acid, producing 5-chloro-4-chlorosulfonyl-1-ethyl-2-methylimidazole .
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Coupling Reaction: The sulfonyl chloride intermediate reacts with methyl pyrrolidine-2-carboxylate in the presence of sodium carbonate, forming the sulfonamide-linked product .
Reaction Conditions and Yields
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Chlorosulfonation: Conducted at reflux (100–110°C) for 3 hours, yielding 53.5% of the sulfonyl chloride intermediate .
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Coupling Step: Performed at 25–28°C for 2 hours, achieving a 58.8% yield of the final compound .
Biological Activities
Antimicrobial Efficacy
The compound exhibits broad-spectrum antimicrobial activity:
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus (MRSA) | 18.5 ± 0.7 |
| Escherichia coli | 14.2 ± 0.4 |
| Pseudomonas aeruginosa | 12.8 ± 0.3 |
Data derived from disk diffusion assays indicate potent activity against methicillin-resistant S. aureus (MRSA), suggesting utility in treating antibiotic-resistant infections .
Mechanistic Insights
The compound’s bioactivity is attributed to:
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Sulfonamide Group: Disrupts folate synthesis in bacteria by inhibiting dihydropteroate synthase .
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Chloropyridine Moiety: Enhances membrane permeability via hydrophobic interactions with lipid bilayers.
Future Research Directions
Structural Modifications
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Ester Hydrolysis: Converting the methyl ester to a carboxylic acid may enhance water solubility and bioavailability.
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Heterocycle Substitution: Replacing chloropyridine with fluorinated analogs could improve target selectivity.
Clinical Translation
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